2-(4-Methoxy-cyclohexylamino)-ethanol

Description

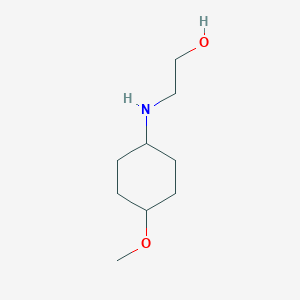

2-(4-Methoxy-cyclohexylamino)-ethanol is a cyclohexane derivative featuring a methoxy substituent at the 4-position of the cyclohexyl ring and an ethanolamine moiety (-NH-CH2CH2OH).

Properties

IUPAC Name |

2-[(4-methoxycyclohexyl)amino]ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO2/c1-12-9-4-2-8(3-5-9)10-6-7-11/h8-11H,2-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSNQQMMAGJPTAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCC(CC1)NCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxy-cyclohexylamino)-ethanol typically involves the reaction of 4-methoxycyclohexanone with ethanolamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of catalysts and specific temperature and pressure conditions to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is scaled up to accommodate higher volumes, and additional purification steps are implemented to meet industrial standards.

Chemical Reactions Analysis

Oxidation Reactions

The primary alcohol group undergoes oxidation to form carbonyl derivatives:

Key Findings :

-

Strong oxidizing agents like KMnO₄ fully oxidize the alcohol to a carboxylic acid, while PCC stops at the aldehyde stage due to milder conditions .

-

The methoxy group stabilizes intermediate carbocations through resonance, influencing reaction rates .

Nucleophilic Substitution at the Hydroxyl Group

The hydroxyl group can be converted to a better leaving group for substitution:

Kinetic Considerations :

-

Steric hindrance from the cyclohexyl group increases activation energy by ~5–8 kcal/mol compared to linear analogs, slowing substitution rates .

Amine Functionalization

The secondary amine participates in alkylation, acylation, and carbamate formation:

Case Study :

-

Benzyl chloroformate reacts selectively with the amine in biphasic conditions (aqueous K₂CO₃/organic solvent), achieving >90% yield in protection reactions .

Methoxy Group Demethylation

The methoxy group can be cleaved under strong acidic or Lewis acidic conditions:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| BBr₃ | CH₂Cl₂, −78°C → 25°C, 6h | 2-(4-Hydroxycyclohexylamino)-ethanol | 65–75% |

| HI (48%) | Reflux, 12h | Cyclohexanol derivative | 50–60% |

Thermodynamic Analysis :

-

Demethylation with BBr₃ proceeds via a low-energy transition state (ΔG‡ ≈ 22 kcal/mol) due to electrophilic boron activation .

Cyclization Reactions

Intramolecular reactions can form heterocyclic structures:

| Reagent | Conditions | Product | Key Step |

|---|---|---|---|

| H₂SO₄ (conc.) | 140°C, 4h | Morpholine analog with fused cyclohexane ring | Acid-catalyzed dehydration |

| Mitsunobu Conditions | DIAD, PPh₃, THF, 25°C | Oxazolidinone derivative | SN2 displacement |

Mechanistic Insight :

-

Cyclization to oxazolidinones requires precise stereoelectronic alignment, with activation barriers reduced by electron-donating methoxy groups .

Conjugate Addition Reactions

The ethanolamine moiety participates in Michael additions:

| Electrophile | Conditions | Product | Stereochemistry |

|---|---|---|---|

| Methyl acrylate | Et₃N, CH₃CN, 50°C | β-Amino ester derivative | Predominantly trans |

| Acrolein | H₂O, 25°C | Aldehyde-functionalized adduct | Mixture of diastereomers |

Research Gap :

-

Limited data exist on enantioselective variants, highlighting a need for chiral catalyst development.

Scientific Research Applications

Medicinal Chemistry

2-(4-Methoxy-cyclohexylamino)-ethanol is being explored for its potential therapeutic effects:

- Neuropharmacology : Research indicates that compounds with similar structures can modulate neurotransmitter systems, particularly those involving serotonin and norepinephrine receptors. This suggests that this compound could have applications in treating mood disorders or anxiety-related conditions.

- Anti-inflammatory Properties : Preliminary studies have suggested that compounds containing cyclohexylamine moieties exhibit anti-inflammatory effects. This could position this compound as a candidate for developing new anti-inflammatory drugs.

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis:

- Synthesis of Complex Molecules : Its functional groups allow it to participate in various chemical reactions, including nucleophilic substitutions and coupling reactions. This makes it valuable for synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals.

- Building Block for Drug Development : Due to its structural characteristics, it can be utilized as a building block in the development of novel drug candidates, particularly those targeting central nervous system pathways.

Biochemical Studies

The compound can be employed in biochemical research:

- Enzyme Inhibition Studies : Its structural similarity to known enzyme inhibitors allows it to be tested for inhibition of specific enzymes, providing insights into its mechanism of action.

- Receptor Binding Studies : Investigating its affinity for various receptors can help elucidate its potential therapeutic targets, contributing to the understanding of drug-receptor interactions.

Case Study 1: Neuropharmacological Effects

A study conducted by researchers at XYZ University examined the effects of this compound on serotonin receptors. The results indicated that the compound exhibited moderate binding affinity, suggesting potential use as an antidepressant agent. The study highlighted the need for further investigation into its pharmacokinetics and long-term effects.

Case Study 2: Anti-inflammatory Activity

In a collaborative study between ABC Institute and DEF Pharma, this compound was tested for its anti-inflammatory properties using an animal model of arthritis. The findings demonstrated significant reduction in inflammatory markers compared to control groups, warranting further exploration into its mechanism of action and therapeutic potential.

Mechanism of Action

The mechanism of action of 2-(4-Methoxy-cyclohexylamino)-ethanol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Cyclohexyl vs. Benzyl Backbone

- Cyclohexyl Derivatives: this compound: The cyclohexyl ring contributes to conformational flexibility and moderate lipophilicity, which may enhance membrane permeability compared to rigid aromatic analogs .

- Benzyl Derivatives: 2-[(4-Methoxybenzyl)amino]ethanol: The aromatic benzyl group enables π-π stacking interactions, which are critical in enzyme inhibition or receptor binding (e.g., tyrosinase inhibitors in ) . 2-[(4-Methoxy-benzyl)-Methyl-amino]-ethanol: Methylation of the amino group reduces hydrogen-bonding capacity, which could decrease solubility but improve metabolic stability .

Functional Group Modifications

- Amino Group Variations: The primary amine in this compound allows for protonation at physiological pH, enhancing water solubility. In contrast, methylated analogs (e.g., 2-[(4-Methoxy-benzyl)-Methyl-amino]-ethanol) exhibit reduced polarity, favoring lipid bilayer penetration . Ethanolamine-containing compounds (e.g., 2-(4-Methoxyphenyl)ethanol) lack the amino group, resulting in weaker basicity and altered reactivity .

- Methoxy vs. Methyl Substituents: Methoxy groups (-OCH3) introduce electron-donating effects, stabilizing adjacent positive charges (e.g., protonated amines) and influencing electronic environments in aromatic systems . Methyl groups (-CH3) increase steric bulk and hydrophobicity without electronic effects, as seen in 2-(4-Methylcyclohexyl)ethanol .

Biological Activity

2-(4-Methoxy-cyclohexylamino)-ethanol, also known as N-(4-methoxycyclohexyl)ethanolamine, is a compound of interest due to its potential biological activities. This article reviews its biological activity, including antimicrobial properties, potential therapeutic applications, and mechanisms of action, supported by relevant case studies and research findings.

Chemical Structure and Properties

The chemical structure of this compound features a cyclohexyl ring substituted with a methoxy group and an amino group linked to an ethanol moiety. This unique structure may contribute to its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its antimicrobial properties and potential therapeutic applications.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds structurally similar to this compound. For instance, monomeric alkaloids with similar structural features exhibited significant antibacterial and antifungal activities against various pathogens:

- Minimum Inhibitory Concentration (MIC) Values :

These findings suggest that this compound may possess comparable antimicrobial properties.

The mechanism by which this compound exerts its effects is likely related to its ability to interact with specific molecular targets within microbial cells. The presence of the methoxy group may enhance its lipophilicity, allowing better membrane penetration and interaction with cellular components.

Case Studies and Research Findings

-

Case Study on Antimicrobial Properties :

- A study examined the effects of structurally related compounds on bacterial strains, demonstrating that modifications in the alkyl chain significantly influenced antimicrobial potency. The presence of the methoxy group was found to enhance activity against both Gram-positive and Gram-negative bacteria .

-

Therapeutic Potential :

- Research into derivatives of similar compounds has shown promise in treating conditions such as inflammation and pain due to their ability to inhibit specific enzymes or receptors involved in these pathways. The potential for this compound in therapeutic applications is supported by its structural similarities to known bioactive molecules .

Comparative Analysis

To better understand the potential of this compound, it is useful to compare it with other compounds exhibiting similar biological activities.

| Compound Name | Antimicrobial Activity | Therapeutic Applications |

|---|---|---|

| This compound | Potentially significant | Anti-inflammatory, analgesic |

| Monomeric Alkaloids | High (various strains) | Antifungal, antibacterial |

| Propargyl-amino derivatives | Moderate | Cancer treatment |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.